

# "N-cyclopropyl-3-nitropyridin-2-amine" literature review and discovery

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## Compound of Interest

Compound Name: **N-cyclopropyl-3-nitropyridin-2-amine**

Cat. No.: **B1349771**

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## N-Cyclopropyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-cyclopropyl-3-nitropyridin-2-amine** is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a nitro group, and a cyclopropylamine moiety, offers multiple points for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl group is a well-regarded feature in drug design, often introduced to enhance metabolic stability, binding affinity, and potency. The nitro-substituted pyridine core provides a versatile scaffold for constructing a diverse range of derivatives. This technical guide provides a comprehensive overview of the literature concerning **N-cyclopropyl-3-nitropyridin-2-amine**, focusing on its synthesis, key reactions, and potential applications.

## Physicochemical Properties

The fundamental physicochemical properties of **N-cyclopropyl-3-nitropyridin-2-amine** are summarized in the table below. This data is essential for its handling, characterization, and use.

in synthetic protocols.

| Property          | Value   | Source                                  |
|-------------------|---|---|
| CAS Number        | 290313-20-1   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 179.18 g/mol  |   |
| Purity (Typical)  | >98%  | <a href="#">[2]</a>                     |
| Appearance        | Not specified in available literature                       |   |
| Storage Condition | Room temperature  |   |

## Discovery and Synthesis

The "discovery" of **N-cyclopropyl-3-nitropyridin-2-amine** in the scientific literature is primarily associated with its synthesis as a chemical intermediate rather than its identification as a biologically active compound itself. Its preparation is a straightforward example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

The most direct and widely recognized method for its synthesis is the reaction of 2-chloro-3-nitropyridine with cyclopropylamine. In this reaction, the electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position of the pyridine ring, making it susceptible to displacement by a nucleophile, in this case, the nitrogen atom of cyclopropylamine.

## Experimental Workflow

The general workflow for the synthesis of **N-cyclopropyl-3-nitropyridin-2-amine** is depicted below. This process involves the reaction of the starting materials in a suitable solvent, followed by workup and purification to isolate the final product.

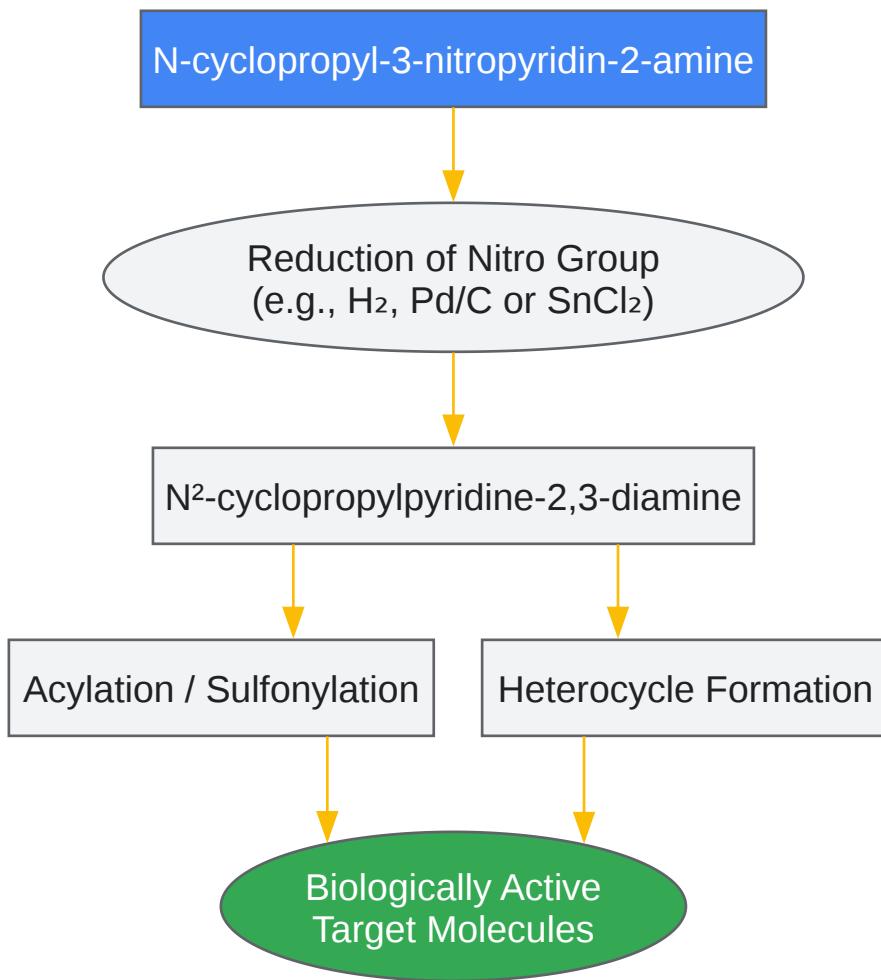
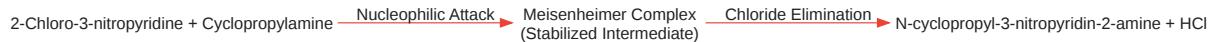


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A generalized workflow for the synthesis of **N-cyclopropyl-3-nitropyridin-2-amine**.

## Reaction Mechanism

The synthesis proceeds via a classic SNAr mechanism. The nucleophilic cyclopropylamine attacks the electron-deficient carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.

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## References

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